molecular formula C16H18FN3O2S B6576127 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459846-49-2

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6576127
CAS No.: 459846-49-2
M. Wt: 335.4 g/mol
InChI Key: YKIPLHWSTPSCAO-UHFFFAOYSA-N
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Description

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic compound characterized by its unique structural features. The compound boasts a 1,3,4-oxadiazole ring substituted with a 2-fluorophenyl group, a sulfanyl linkage, and an ethanone moiety that connects to a 2-methylpiperidine ring. This intriguing structure grants it interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves a multi-step process:

  • Formation of the 1,3,4-oxadiazole ring: : This step involves the cyclization of suitable precursors such as hydrazides or thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the 2-fluorophenyl group: : Achieved by nucleophilic aromatic substitution or cross-coupling reactions like Suzuki or Heck coupling.

  • Attachment of the sulfanyl linker: : This involves thiolation reactions with appropriate thiolating agents.

  • Incorporation of the ethanone moiety: : Carried out through carbonylation reactions.

  • Attachment of the 2-methylpiperidine ring: : This step is typically accomplished through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production scales up these laboratory methods with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Can undergo reductive cleavage of the sulfanyl linkage.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the 2-fluorophenyl group.

  • Addition: : Can participate in addition reactions at the ethanone moiety.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Utilizes bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) as catalysts.

  • Addition: : Typically involves nucleophiles or electrophiles under ambient conditions.

Major Products

  • Oxidation: : Forms sulfoxides or sulfones.

  • Reduction: : Results in the cleavage of the sulfanyl linkage, yielding simpler organic molecules.

  • Substitution: : Produces a variety of substituted derivatives depending on the substituents.

  • Addition: : Generates addition products at the ethanone site, which could lead to further functionalization.

Scientific Research Applications

Chemistry

  • As a building block for the synthesis of more complex organic molecules.

  • Studied for its potential as a ligand in coordination chemistry.

Biology

  • Investigated for its bioactivity against certain bacteria and fungi due to the presence of the oxadiazole ring.

Medicine

  • Explored for its pharmacological properties, particularly in the development of new drugs targeting the central nervous system.

  • Potential therapeutic applications in pain management and anti-inflammatory treatments.

Industry

  • Utilized in the development of novel materials with specific electronic or optical properties.

  • Studied for its potential use in agrochemicals.

Mechanism of Action

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one exerts its effects through several molecular pathways:

  • Molecular Targets: : Interacts with specific enzymes and receptors, influencing their activity.

  • Pathways: : Modulates signal transduction pathways, particularly those involving neurotransmitter systems in the central nervous system.

Comparison with Similar Compounds

2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural motifs. Similar compounds include:

  • 1,3,4-Oxadiazole Derivatives: : Known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Fluorophenyl Compounds: : Widely studied for their pharmacological potential, especially in CNS disorders.

  • Sulfanyl-Substituted Molecules:

This compound's distinct structural features and broad range of applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-6-4-5-9-20(11)14(21)10-23-16-19-18-15(22-16)12-7-2-3-8-13(12)17/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIPLHWSTPSCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329247
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

459846-49-2
Record name 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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